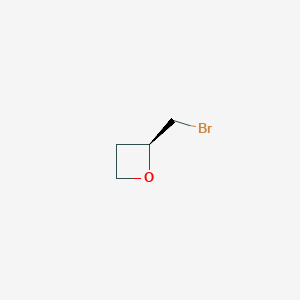

(2S)-2-(bromomethyl)oxetane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2S)-2-(bromomethyl)oxetane” is a chemical compound with the molecular formula C4H7BrO . It has a molecular weight of 151 . The IUPAC name for this compound is (s)-2-(bromomethyl)oxetane . It appears as a colourless liquid .

Molecular Structure Analysis

The InChI code for “(2S)-2-(bromomethyl)oxetane” is 1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1 . The Smiles notation is BrC[C@@H]1CCO1 .Physical And Chemical Properties Analysis

“(2S)-2-(bromomethyl)oxetane” is a colourless liquid . It should be stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen

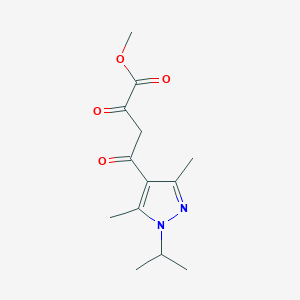

Synthesis of Ester Isosteres

Oxetanes, including (2S)-2-(bromomethyl)oxetane, have been used in the synthesis of oxetane and azetidine ethers as ester isosteres . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact . This approach avoids the use of strong bases and halide alkylating agents and allows alcohol libraries to be leveraged .

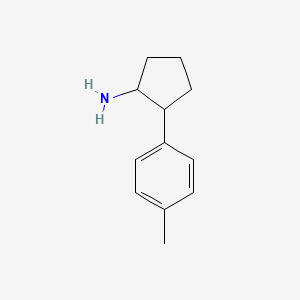

Medicinal Chemistry

Oxetanes continue to draw significant interest in medicinal chemistry, as small, polar, and non-planar motifs . They also represent interesting surrogates for carbonyl-containing functional groups .

Radical Ring-Opening Reactions

Oxetanes are valuable building blocks due to their well-explored propensity to undergo ring-opening reactions with diverse nucleophiles . However, their application as precursors of radical species remains unexplored . A cobalt catalysis-based strategy has been presented to access various modes of radical reactivity via oxetane ring .

Paternò-Büchi Reaction

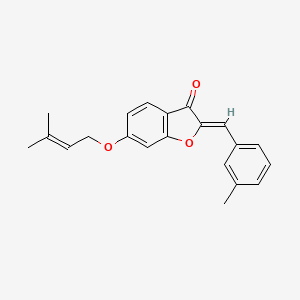

The Paternò-Büchi reaction is a photochemical reaction that forms an oxetane from a carbonyl and an alkene . (2S)-2-(bromomethyl)oxetane could potentially be synthesized through this reaction .

Safety and Hazards

Wirkmechanismus

Target of Action

Oxetanes in general are known to interact with various biological targets due to their unique structural properties .

Mode of Action

The mode of action of (2S)-2-(bromomethyl)oxetane involves its unique structural properties. Oxetanes are known to undergo ring-opening reactions . The ring-opening polymerization of oxetane cation series compounds has been studied using density functional theory . The polymerization of oxetane is performed by the O atom of oxetane continuously attacking the C atom of the oxetane cation .

Biochemical Pathways

Oxetanes are known to be involved in various biochemical reactions due to their propensity to undergo ring-opening reactions .

Pharmacokinetics

Oxetanes in general are known to have excellent chemical stability across a range of conditions .

Result of Action

Oxetanes are known to trigger profound changes in the physicochemical properties of ‘drug-like’ molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2S)-2-(bromomethyl)oxetane. For instance, oxetanes demonstrate excellent chemical stability across a range of conditions and an improved stability vis-à-vis analogous esters under basic and reducing conditions .

Eigenschaften

IUPAC Name |

(2S)-2-(bromomethyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXAGUVERXNCSZ-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(bromomethyl)oxetane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2487620.png)